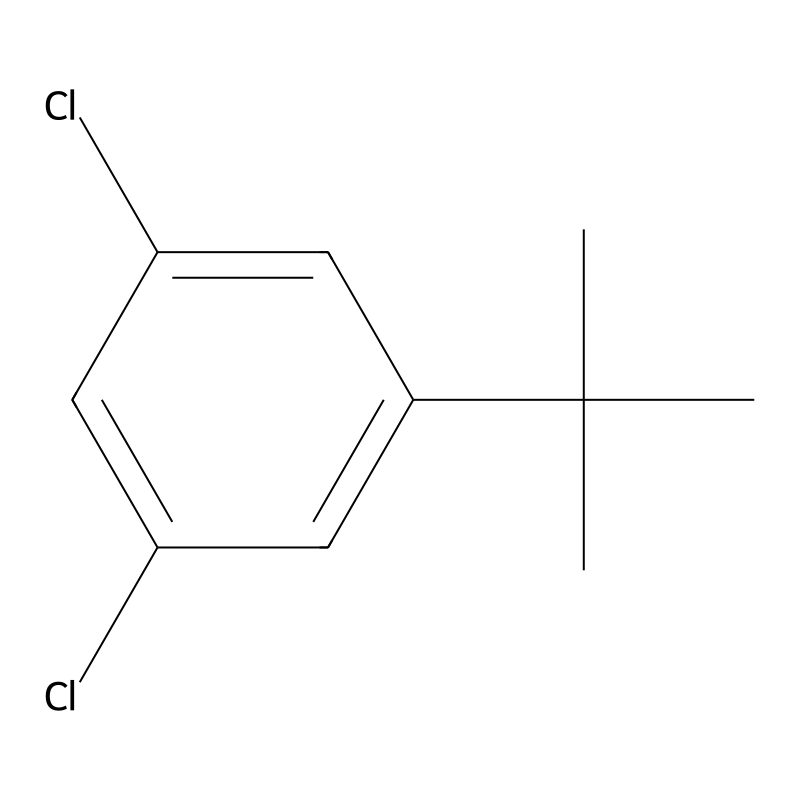1-(Tert-butyl)-3,5-dichlorobenzene

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
1-(Tert-butyl)-3,5-dichlorobenzene is an organic compound characterized by a benzene ring substituted with a tert-butyl group and two chlorine atoms at the 3 and 5 positions. Its molecular formula is C₁₀H₁₂Cl₂, and it has a molecular weight of approximately 203.11 g/mol. The structure consists of a stable aromatic system, which contributes to its chemical properties and reactivity. The presence of the tert-butyl group provides steric hindrance, influencing its reactivity compared to other similar compounds.
There is no documented information on a specific mechanism of action for 1-(Tert-butyl)-3,5-dichlorobenzene. If a future application is discovered, the mechanism would depend on the intended use.
- Chlorine atoms: Chlorine can be irritating to the skin, eyes, and respiratory system.
- Aromatic hydrocarbon: May be slightly flammable and pose health risks upon inhalation or prolonged exposure.
- Electrophilic Aromatic Substitution: The chlorine atoms can act as leaving groups, allowing for further substitution reactions at the aromatic ring.
- Nucleophilic Substitution: The chlorine substituents can be replaced by nucleophiles under appropriate conditions, such as with sodium azide or amines.
- Friedel-Crafts Alkylation: Utilizing a Lewis acid catalyst, this compound can undergo Friedel-Crafts alkylation to introduce additional alkyl groups onto the aromatic system .
1-(Tert-butyl)-3,5-dichlorobenzene can be synthesized through several methods:
- Friedel-Crafts Alkylation: This method involves the reaction of tert-butyl chloride with 3,5-dichlorobenzene in the presence of a Lewis acid catalyst like aluminum chloride. This reaction allows for the introduction of the tert-butyl group onto the aromatic ring .
- Halogenation: Starting from tert-butylbenzene, chlorination can be performed using chlorine gas or chlorinating agents in the presence of light or heat to yield 1-(Tert-butyl)-3,5-dichlorobenzene .
Several compounds share structural similarities with 1-(Tert-butyl)-3,5-dichlorobenzene. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1-(Butyl)-3,5-dichlorobenzene | C₁₀H₁₂Cl₂ | Lacks steric hindrance compared to tert-butyl group |
| 1,4-Dichlorobenzene | C₆H₄Cl₂ | Different substitution pattern (para vs. ortho/para) |
| 2-Chloro-4-(tert-butyl)phenol | C₁₀H₁₃ClO | Contains a hydroxyl group affecting reactivity |
The presence of the tert-butyl group in 1-(Tert-butyl)-3,5-dichlorobenzene provides significant steric hindrance compared to other similar compounds, influencing its reactivity and potential applications in organic synthesis.








